1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- is a complex organic compound with a molecular formula of C17H13F3N2O2. This compound is known for its unique structure, which includes a benzenediol core substituted with a propyl group and a trifluoromethyl-indazole moiety.
Preparation Methods
The synthesis of 1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane and ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]- can be compared with other similar compounds, such as:
4-n-Propylresorcinol: This compound has a similar benzenediol core but lacks the indazole moiety, making it less complex and potentially less versatile in its applications.
4-propylbenzene-1,3-diol: Another similar compound with a simpler structure, which may have different chemical and biological properties compared to the target compound.
Properties
Molecular Formula |
C17H15F3N2O2 |
---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
4-[1-propyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H15F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h3-7,9,23-24H,2,8H2,1H3 |
InChI Key |
FDIUVHHMTSTWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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